

Crystal Structure of 4,4'-Diamino-2,2'-bipyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (NH₂)₂bpy

Cat. No.: B092534

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-diamino-2,2'-bipyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state architecture of this compound. A comprehensive summary of its synthesis and characterization is also presented, offering researchers the foundational knowledge required for its application in drug design and the development of novel supramolecular assemblies.

Introduction

4,4'-Diamino-2,2'-bipyridine is a versatile bidentate chelating agent, recognized for its ability to form stable complexes with a variety of metal ions. The presence of amino groups at the 4 and 4' positions significantly influences its electronic properties and introduces hydrogen bonding capabilities, making its crystal structure a subject of considerable interest. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting its physical properties, stability, and potential for co-crystallization, which are critical aspects in the field of drug development. This guide consolidates the available crystallographic data to provide a detailed overview of its structural features.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-diamino-2,2'-bipyridine is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₄	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	18511-69-8	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	>270°C (decomposes)	
IUPAC Name	[2,2'-bipyridine]-4,4'-diamine	[1]

Crystallographic Data

The crystal structure of 4,4'-diamino-2,2'-bipyridine has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data and selected bond lengths and angles from a representative structure deposited in the Crystallography Open Database (COD).

Table 3.1: Crystal Data and Structure Refinement

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.784(2)
b (Å)	11.235(3)
c (Å)	9.213(2)
α (°)	90
β (°)	108.06(2)
γ (°)	90
Volume (Å ³)	864.1(4)
Z	4
Calculated Density (g/cm ³)	1.431
Radiation Type	MoKα
Temperature (K)	293

Note: Data is derived from a representative entry in the Crystallography Open Database.

Table 3.2: Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
C(2)-C(2')	1.491(4)
C(4)-N(4)	1.365(4)
C(4')-N(4')	1.363(4)
N(1)-C(2)	1.343(3)
N(1')-C(2')	1.345(3)
C(2)-N(1)-C(6)	117.4(2)
C(2')-N(1')-C(6')	117.3(2)
N(1)-C(2)-C(2')	116.1(2)
N(1')-C(2')-C(2)	116.2(2)

Note: Atom numbering is based on standard crystallographic conventions.

Experimental Protocols

Synthesis of 4,4'-Diamino-2,2'-bipyridine

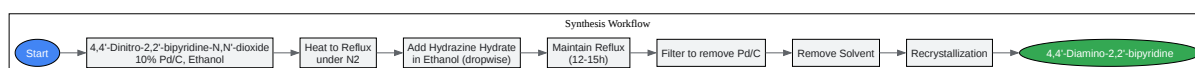
An improved synthetic route for 4,4'-diamino-2,2'-bipyridine involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.

Materials:

- 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
- Palladium on carbon (10%)
- Ethanol
- Hydrazine hydrate
- Nitrogen gas

Procedure:

- A suspension of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol is prepared in a round-bottom flask.
- The flask is purged with nitrogen gas to create an inert atmosphere.
- The suspension is heated to reflux.
- A solution of hydrazine hydrate in ethanol is added dropwise to the refluxing mixture over a period of one hour.
- The reaction mixture is maintained at reflux for an additional 12-15 hours.
- After cooling, the mixture is filtered to remove the Pd/C catalyst.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization.



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Caption: Synthetic workflow for 4,4'-diamino-2,2'-bipyridine.

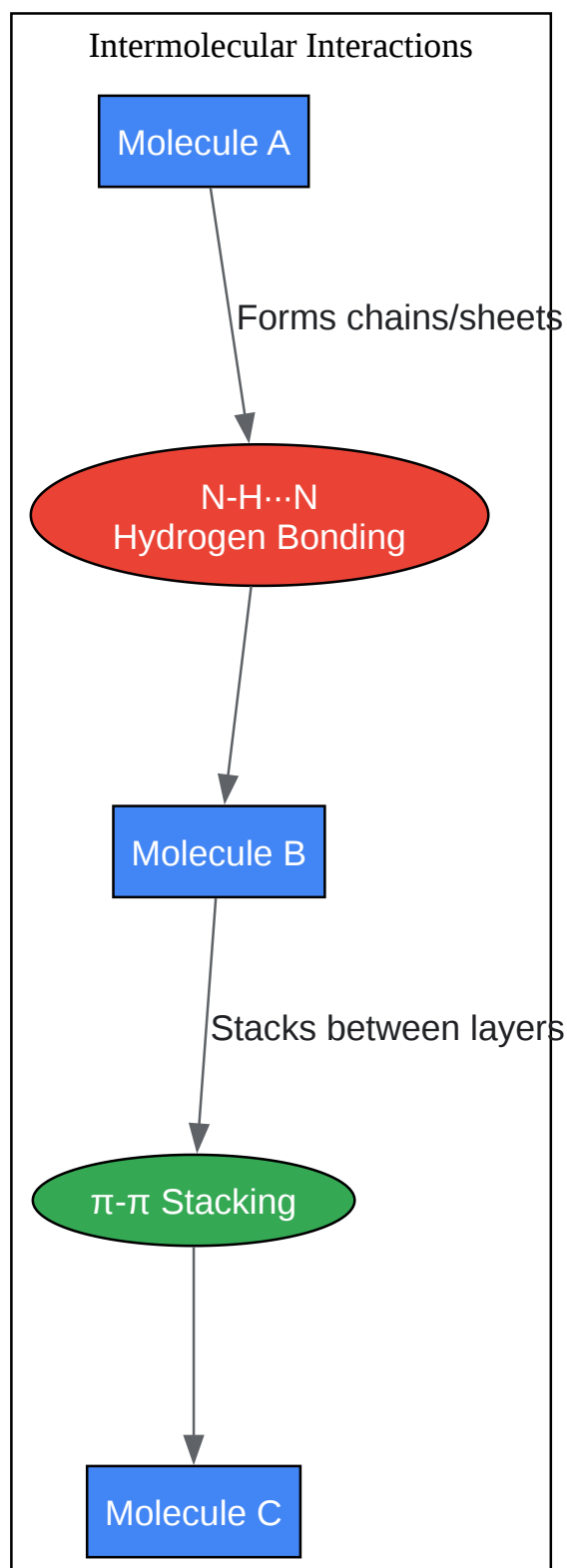
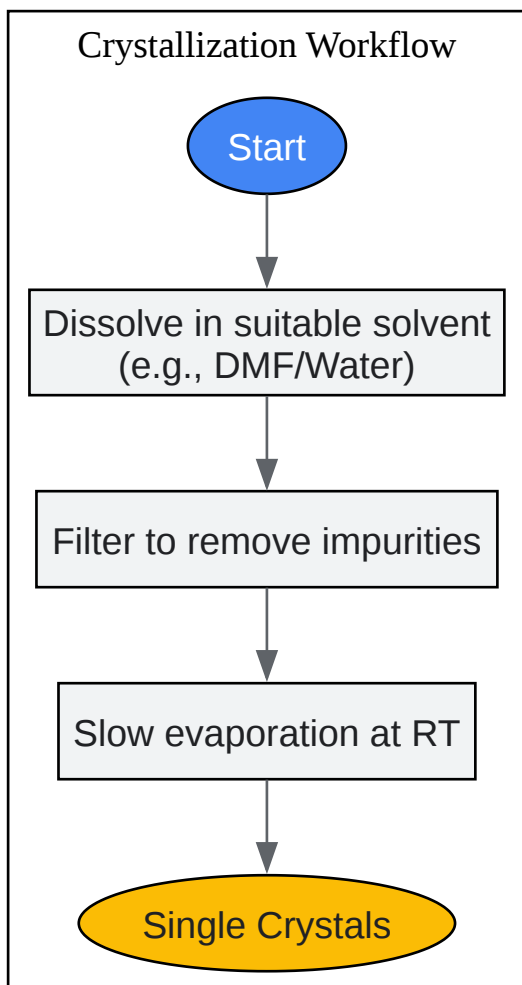
Single Crystal Growth

Single crystals of 4,4'-diamino-2,2'-bipyridine suitable for X-ray diffraction can be obtained by the slow evaporation method.

Procedure:

- A saturated solution of purified 4,4'-diamino-2,2'-bipyridine is prepared in a suitable solvent (e.g., a mixture of dimethylformamide and water) at a slightly elevated temperature.

- The solution is filtered to remove any insoluble impurities.
- The clear solution is transferred to a clean vial.
- The vial is loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
- Crystals typically form over a period of several days to weeks.



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References

- 1. academic.oup.com [academic.oup.com]
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